N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
Description
N-[(4-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a methoxyphenoxy group attached to an acetamide backbone
Properties
Molecular Formula |
C21H20FNO4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H20FNO4/c1-25-18-8-10-19(11-9-18)27-15-21(24)23(14-20-3-2-12-26-20)13-16-4-6-17(22)7-5-16/h2-12H,13-15H2,1H3 |
InChI Key |
CMERXIVUJMBZMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-fluorobenzylamine with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Introduction of the Furan Ring: The next step involves the alkylation of the amide intermediate with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the furan ring.
Industrial Production Methods
Industrial production of N-[(4-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide
- N-[(4-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide
- N-[(4-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorophenyl group, furan ring, and methoxyphenoxy group also contributes to its distinct properties compared to similar compounds.
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